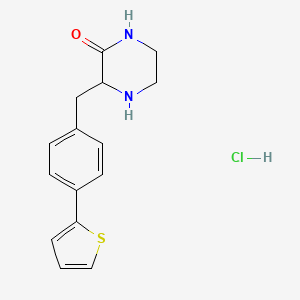

3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride

Descripción general

Descripción

“4-(Thiophen-2-yl)benzaldehyde” is a chemical compound with the formula C11H8OS . It’s used for research purposes .

Physical And Chemical Properties Analysis

“4-(Thiophen-2-yl)benzaldehyde” has a molecular weight of 188.25 . It has a high GI absorption and is BBB permeant . It’s soluble in water with a solubility of 0.0572 mg/ml .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds structurally related to 3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride have shown promise in antimicrobial applications. A study by Mishra and Chundawat (2019) synthesized derivatives of this compound, revealing that one variant demonstrated potent activity against the gram-negative bacteria P. aeruginosa, surpassing the efficacy of the standard drug chloramphenicol in inhibitory activity (Mishra & Chundawat, 2019).

Antidepressant Potential

Research has explored the antidepressant potential of similar compounds. For instance, a study on 5-substitutedbenzo[b]thiophene derivatives, closely related to the chemical structure , highlighted their use in creating new antidepressants with dual modes of action, involving serotonin reuptake inhibition and 5-HT1A receptor affinity (Pérez-Silanes et al., 2001).

Pharmacological Evaluation

A study by Kumar et al. (2017) focused on synthesizing and evaluating derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, a compound structurally similar to this compound, for antidepressant and antianxiety activities. This study showcases the potential of such compounds in psychiatric treatment (Kumar et al., 2017).

Allosteric Enhancers of A1 Adenosine Receptor

Romagnoli et al. (2008) investigated a series of thiophene derivatives as potential allosteric enhancers of the A1 adenosine receptor. Their study contributes to the understanding of how these compounds can influence receptor activity, highlighting their potential in therapeutic applications (Romagnoli et al., 2008).

Anti-Cancer Activity

Lv et al. (2019) conducted a study on the anti-bone cancer activity of a heterocyclic compound structurally similar to this compound. They evaluated its effects against human bone cancer cell lines, providing insights into its potential as a cancer therapeutic agent (Lv et al., 2019).

Antipsychotic Properties

Norman et al. (1996) synthesized heterocyclic analogues of a known antipsychotic compound, which included structural elements similar to this compound. Their research focused on binding affinities to various receptors, indicating the potential use of these compounds in treating psychosis (Norman et al., 1996).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(4-thiophen-2-ylphenyl)methyl]piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS.ClH/c18-15-13(16-7-8-17-15)10-11-3-5-12(6-4-11)14-2-1-9-19-14;/h1-6,9,13,16H,7-8,10H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRURTYWPWUIKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

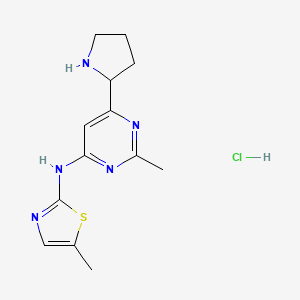

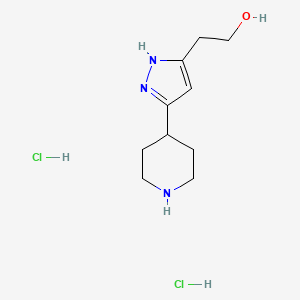

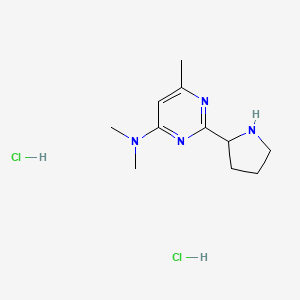

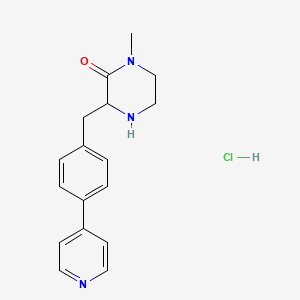

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)

![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1402675.png)

![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)